molecular formula C9H16N2O3 B1287407 tert-Butyl 3-carbamoylazetidine-1-carboxylate CAS No. 486415-29-6

tert-Butyl 3-carbamoylazetidine-1-carboxylate

Cat. No. B1287407
CAS No.: 486415-29-6
M. Wt: 200.23 g/mol
InChI Key: AGMQPVHOELDCAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09346816B2

Procedure details

To 1.0 g (4.97 mmol) boc-azetidine-3-carboxylic acid in 10 mL anhydrous THF was added 0.55 mL of 1-methyl-2-pyrrolidinone. The reaction mixture was cooled to −20° C., then 0.62 mL (4.72 mmol) isobutyl chloroformate was added and the reaction was stirred for 5 minutes. 1.51 mL (24.85 mmol) aqueous ammonia (28% w/w) was added and the mixture was stirred at −20° C. for 2 hours. 5 mL aqueous NaHCO3 (1 M) was added and the mixture was allowed to reach room temperature over 1 hour. The mixture was extracted with DCM (3×10 mL), the organic layers were combined, washed with aqueous NaHCO3 (1 M), aqueous citric acid (1 M) and dried over Na2SO4. After filtration and evaporation of the solvent the product was used in the next step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.55 mL
Type
solvent
Reaction Step One
Quantity
0.62 mL
Type
reactant
Reaction Step Two
Quantity
1.51 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([N:8]1[CH2:11][CH:10]([C:12]([OH:14])=O)[CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].ClC(OCC(C)C)=O.[NH3:23].C([O-])(O)=O.[Na+]>C1COCC1.CN1CCCC1=O>[C:4]([O:3][C:1]([N:8]1[CH2:11][CH:10]([C:12](=[O:14])[NH2:23])[CH2:9]1)=[O:2])([CH3:7])([CH3:6])[CH3:5] |f:3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CC(C1)C(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.55 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
0.62 mL
Type
reactant
Smiles
ClC(=O)OCC(C)C
Step Three
Name
Quantity
1.51 mL
Type
reactant
Smiles
N
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at −20° C. for 2 hours
Duration
2 h
WAIT
Type
WAIT
Details
to reach room temperature over 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with DCM (3×10 mL)
WASH
Type
WASH
Details
washed with aqueous NaHCO3 (1 M), aqueous citric acid (1 M)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
After filtration and evaporation of the solvent the product
CUSTOM
Type
CUSTOM
Details
was used in the next step without further purification

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)C(N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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